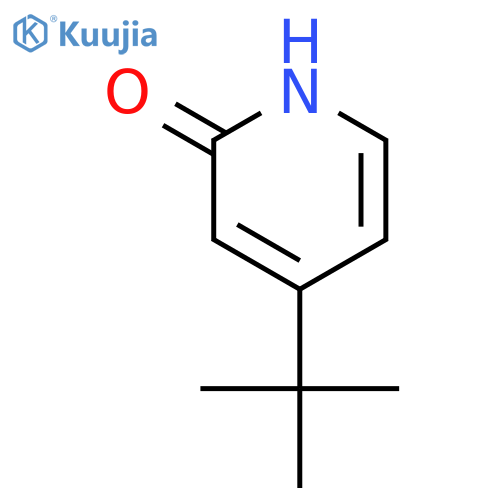

Cas no 33252-22-1 (4-tert-butylpyridin-2-ol)

4-tert-butylpyridin-2-ol 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyridinone, 4-(1,1-dimethylethyl)-

- 4-tert-butylpyridin-2(1H)-one

- 4-tert-butyl-1H-pyridin-2-one

- 4-tert-butylpyridin-2-ol

- 4-(tert-butyl)pyridin-2-ol

- CS-0217817

- EN300-86207

- DA-38957

- 33252-22-1

- AKOS015945833

- Z2048189347

- SCHEMBL803429

- 4-(tert-Butyl)pyridin-2(1H)-one

-

- MDL: MFCD26132007

- インチ: InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-8(11)6-7/h4-6H,1-3H3,(H,10,11)

- InChIKey: HMDIDYRYZVRRBU-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC(=O)NC=C1

計算された属性

- せいみつぶんしりょう: 151.09979

- どういたいしつりょう: 151.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 29.1

4-tert-butylpyridin-2-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-tert-butylpyridin-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-86207-0.05g |

4-tert-butylpyridin-2-ol |

33252-22-1 | 95% | 0.05g |

$153.0 | 2023-02-11 | |

| Enamine | EN300-86207-0.1g |

4-tert-butylpyridin-2-ol |

33252-22-1 | 95% | 0.1g |

$228.0 | 2023-02-11 | |

| Enamine | EN300-86207-10.0g |

4-tert-butylpyridin-2-ol |

33252-22-1 | 95% | 10.0g |

$2823.0 | 2023-02-11 | |

| Alichem | A029185673-10g |

4-(tert-Butyl)pyridin-2(1H)-one |

33252-22-1 | 95% | 10g |

$1988.56 | 2023-09-02 | |

| 1PlusChem | 1P019Q8L-2.5g |

2(1H)-Pyridinone, 4-(1,1-dimethylethyl)- |

33252-22-1 | 95% | 2.5g |

$1647.00 | 2025-03-03 | |

| A2B Chem LLC | AV32725-5g |

2(1H)-Pyridinone, 4-(1,1-dimethylethyl)- |

33252-22-1 | 95% | 5g |

$2039.00 | 2024-04-20 | |

| A2B Chem LLC | AV32725-100mg |

2(1H)-Pyridinone, 4-(1,1-dimethylethyl)- |

33252-22-1 | 95% | 100mg |

$275.00 | 2024-04-20 | |

| A2B Chem LLC | AV32725-50mg |

2(1H)-Pyridinone, 4-(1,1-dimethylethyl)- |

33252-22-1 | 95% | 50mg |

$197.00 | 2024-04-20 | |

| 1PlusChem | 1P019Q8L-500mg |

2(1H)-Pyridinone, 4-(1,1-dimethylethyl)- |

33252-22-1 | 95% | 500mg |

$689.00 | 2025-03-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288487-250mg |

4-tert-Butylpyridin-2-ol |

33252-22-1 | 95+% | 250mg |

¥2106.00 | 2024-05-18 |

4-tert-butylpyridin-2-ol 関連文献

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

4-tert-butylpyridin-2-olに関する追加情報

Chemical Profile of 4-tert-butylpyridin-2-ol (CAS No. 33252-22-1)

4-tert-butylpyridin-2-ol, identified by its Chemical Abstracts Service registry number 33252-22-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This substituted pyridine derivative features a hydroxyl group at the 2-position and a tert-butyl group at the 4-position, imparting unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry. The compound’s molecular structure, consisting of a pyridine core with these specific substituents, contributes to its reactivity and utility in various chemical transformations.

The synthesis of 4-tert-butylpyridin-2-ol typically involves the selective functionalization of pyridine precursors. One common approach includes the lithiation of 4-tert-butylpyridine followed by hydroxylation, or alternatively, the introduction of the hydroxyl group via nucleophilic substitution reactions. These synthetic routes highlight the compound’s adaptability in multi-step organic synthesis, making it a versatile building block for more complex molecules.

In recent years, 4-tert-butylpyridin-2-ol has garnered attention in the pharmaceutical industry due to its potential as a precursor for bioactive molecules. Researchers have explored its utility in the development of novel therapeutic agents, leveraging its structural motifs to enhance drug-like properties such as solubility, metabolic stability, and binding affinity. For instance, derivatives of this compound have been investigated for their pharmacological activity in modulating enzyme inhibition and receptor interaction.

The tert-butyl group in 4-tert-butylpyridin-2-ol plays a crucial role in influencing the electronic distribution across the molecule. This steric hindrance can shield reactive sites, making certain positions more accessible for further functionalization. Such characteristics are particularly valuable in medicinal chemistry, where precise control over molecular architecture is essential for optimizing biological activity. Additionally, the hydroxyl functionality provides a site for hydrogen bonding interactions, which can be exploited to improve binding interactions with biological targets.

Recent advancements in computational chemistry have further illuminated the potential applications of 4-tert-butylpyridin-2-ol. Molecular modeling studies suggest that this compound can serve as a scaffold for designing small-molecule inhibitors targeting various disease-related pathways. For example, its pyridine ring can be integrated into structures designed to interact with protein kinases or transcription factors, which are key players in numerous physiological and pathological processes.

The compound’s stability under different environmental conditions has also been a subject of interest. Studies indicate that 4-tert-butylpyridin-2-ol exhibits good thermal stability, making it suitable for use in high-pressure reaction conditions often employed in industrial-scale synthesis. Furthermore, its solubility profile in common organic solvents enhances its feasibility as an intermediate in large-scale chemical processes.

From an industrial perspective, the demand for 4-tert-butylpyridin-2-ol has been increasing due to its role in producing high-value specialty chemicals. Its incorporation into advanced materials and fine chemicals underscores its importance beyond pharmaceutical applications. Companies specializing in fine chemical synthesis have optimized production processes to meet this growing demand, ensuring consistent quality and supply.

Future research directions for 4-tert-butylpyridin-2-ol may explore its potential in green chemistry initiatives. Innovations in catalytic systems could enable more sustainable synthetic routes, reducing waste and energy consumption. Additionally, investigating its behavior under mild reaction conditions could open new avenues for its application in environmentally friendly chemical processes.

The versatility of 4-(tert-butylpyridin)-2 ol (CAS No. 33252–22–1) is further highlighted by its use as a ligand in transition metal catalysis. The combination of steric bulk from the tert-butyl group and electronic effects from the pyridine nitrogen allows it to coordinate with metals effectively, facilitating various cross-coupling reactions crucial for constructing complex organic molecules.

In conclusion,(CAS No 33252–22–1) stands as a pivotal compound with broad applications across multiple scientific disciplines。 Its unique structural features make it indispensable in pharmaceutical development,organic synthesis,and material science。 As research continues to uncover new methodologies and applications,the significance of this compound is expected to grow further,solidifying its role as a cornerstone molecule in modern chemistry。

33252-22-1 (4-tert-butylpyridin-2-ol) 関連製品

- 1235439-62-9(2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid)

- 2228399-44-6(methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate)

- 2649070-42-6(4-(isocyanatomethyl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole)

- 2090168-50-4(Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)

- 1421482-43-0(N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide)

- 65236-42-2(2-Hexynoic acid, 5-methyl-, ethyl ester)

- 2034356-29-9(3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea)

- 2648921-05-3((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)

- 2229417-93-8(3-(1-bromo-2-methylpropan-2-yl)-2,6-dichloropyridine)